2-(Acetoxymethyl)phenol

Descripción general

Descripción

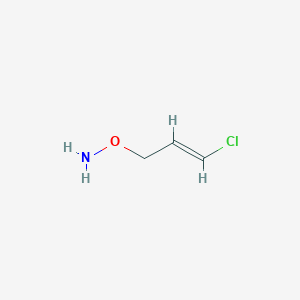

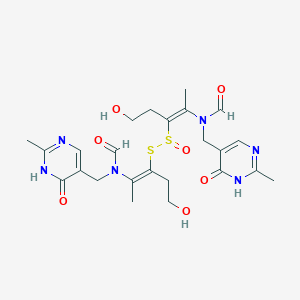

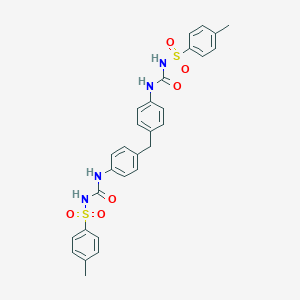

2-(Acetoxymethyl)phenol is a phenolic compound with the molecular formula C9H10O3 and a molecular weight of 166.17400 . It is also known by several synonyms such as o-acetoxymethylphenol, 2-Acetoxymethylphenol, 2-acetyl salicylate, 2-hydroxybenzyl acetate, 2-acetoxymethylphenol, 2-hyrdoxybenzyl acetate, and o-hydroxybenzyl acetate .

Molecular Structure Analysis

Phenolic compounds, including 2-(Acetoxymethyl)phenol, possess one or more aromatic rings with one or more hydroxyl groups . They are broadly distributed in the plant kingdom and are the most abundant secondary metabolites of plants, with more than 8,000 phenolic structures currently known .Chemical Reactions Analysis

Phenols, including 2-(Acetoxymethyl)phenol, are highly reactive substrates for electrophilic aromatic substitution . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Aplicaciones Científicas De Investigación

Fluorogenic Acetoxymethyl Ethers in Biological Science

2-(Acetoxymethyl)phenol derivatives are instrumental in biological sciences, particularly as fluorogenic acetoxymethyl ethers. These compounds are used in imaging biochemical and biological systems due to their desirable properties like low background fluorescence, high chemical stability, and high enzymatic reactivity. This makes them suitable for use in phenolic fluorophores such as fluorescein and Tokyo Green (Lavis, Tzu-Yuan Chao, & Raines, 2011).

Synthesis of Glycosides and Benzopyrans

2-(Acetoxymethyl)phenol derivatives are used in the synthesis of 2-C-methylene glycosides and carbohydrate-derived pyrano[2,3-b][1]benzopyrans. These compounds are synthesized via InCl3 catalyzed stereoselective Ferrier rearrangement, showcasing their versatility in organic synthesis and potential pharmaceutical applications (Ghosh, Chakraborty, Maiti, & Puranik, 2005).

Anaerobic Ether Cleavage

Research has shown that 2-Phenoxyethanol, closely related to 2-(Acetoxymethyl)phenol, undergoes anaerobic ether cleavage. This process, facilitated by certain bacteria, results in the formation of phenol and acetate, highlighting the compound's role in environmental biotransformation and potential applications in bioremediation (Speranza, Mueller, Orlandi, Morelli, Manitto, & Schink, 2002).

Benzene Hydroxylation to Phenol

2-(Acetoxymethyl)phenol analogs play a critical role in catalytic processes like the hydroxylation of benzene to phenol. This is crucial in green chemistry and industrial applications, as it meets the increasing requirements for phenol with environmentally friendly methods. The studies explore various methods and mechanisms for this transformation, emphasizing the compound's role in innovative chemical processes (Xu, Liu, Yang, Li, & Hu, 2012).

Synthesis of Phenol Derivatives

2-(Acetoxymethyl)phenol derivatives are also important in the synthesis of phenol derivatives through palladium-catalyzed direct acetoxylation and arylation. These derivatives are significant due to their antimycobacterial and herbicidal activities, demonstrating the compound's application in developing pharmaceuticals and agrochemicals (Gu, Chen, & Chen, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

(2-hydroxyphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPXUTOXMVCPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetoxymethyl)phenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)